molecular formula C15H24N2O B5668581 N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine

N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine

Cat. No. B5668581
M. Wt: 248.36 g/mol
InChI Key: RTEZOWDEYWWOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine, also known as MDPV, is a synthetic stimulant drug that belongs to the cathinone class. It is a potent psychostimulant that has been found to have similar effects to cocaine and amphetamines. MDPV has gained notoriety as a designer drug due to its abuse potential and adverse effects on human health.

Mechanism of Action

N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and increasing their availability in the synaptic cleft. This leads to an increase in the release of these neurotransmitters, resulting in a potent psychostimulant effect.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also induces hyperactivity, agitation, and euphoria in humans. N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been found to have a high potential for abuse and addiction due to its potent psychoactive effects.

Advantages and Limitations for Lab Experiments

N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been used as a research tool to study the effects of stimulants on the central nervous system. It has been found to have a high affinity for the dopamine transporter, making it a useful tool for studying the dopamine system. However, due to its high potential for abuse and addiction, caution must be taken when handling N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine in the laboratory.

Future Directions

There are several future directions for research on N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine. One area of research is the potential therapeutic applications of N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine in the treatment of dopamine-related disorders such as ADHD. Another area of research is the development of novel treatments for addiction and abuse of N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine and other stimulant drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine and its potential long-term effects on human health.
Conclusion:
In conclusion, N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine is a potent psychoactive stimulant drug that has gained notoriety as a designer drug due to its abuse potential and adverse effects on human health. It has been extensively studied in the field of pharmacology as a research tool to study the effects of stimulants on the central nervous system. N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has a high potential for abuse and addiction, and caution must be taken when handling it in the laboratory. Future research is needed to fully understand the potential therapeutic applications of N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine and its long-term effects on human health.

Synthesis Methods

N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine is synthesized through a complex chemical process that involves the reaction of piperidine with 3,4-methylenedioxyphenylpropan-2-one (MDP2P) in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chemical reactions and recrystallization steps to obtain pure N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine.

Scientific Research Applications

N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been extensively studied in the field of pharmacology due to its potent psychoactive effects. It has been used as a research tool to study the effects of stimulants on the central nervous system. N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This has led to the hypothesis that N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine may have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and other dopamine-related disorders.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16-9-7-14(8-10-16)17(2)12-13-5-4-6-15(11-13)18-3/h4-6,11,14H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEZOWDEYWWOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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